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Compound of Interest

Compound Name: Rivasterat

Cat. No.: B15602024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Rivasterat (also known as CU 06) is a novel, orally administered small molecule demonstrating

potential as a therapeutic agent for conditions associated with vascular leakage, such as

diabetic macular edema and wet age-related macular degeneration.[1] As a cholesterol-derived

steroid with anti-inflammatory properties, its mechanism of action centers on the inhibition of

endothelial dysfunction and modulation of inflammatory signaling pathways.[2][3] This technical

guide provides a summary of the currently available, albeit limited, pharmacokinetic profile of

Rivasterat and visualizes its key signaling pathways.

Pharmacokinetic Profile: Early Clinical Insights
Publicly available pharmacokinetic data for Rivasterat is primarily derived from a first-in-

human, Phase 1 dose-escalation study involving 80 healthy subjects. While comprehensive

quantitative data remains undisclosed pending full study publication, the initial findings offer

valuable insights into the drug's behavior in humans.[4]

A randomized, double-blind, placebo-controlled investigation of single ascending doses (SAD)

and multiple ascending doses (MAD) was conducted. The study explored a dose range of 100

mg to 1200 mg administered once or twice daily for up to seven days.[4]

Key Observations from the Phase 1 Study:
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Dose Proportionality: Across the dose range of 100 mg to 1200 mg, the increase in systemic

exposure (AUC0-t) and maximum plasma concentration (Cmax) was reported to be more

than dose-proportional.[4]

Accumulation: No significant accumulation of Rivasterat was observed after multiple doses.

[4]

Excretion: Rivasterat concentrations in urine samples were below the limit of quantitation,

suggesting a non-renal primary route of elimination.[4]

Food Effect: A substantial food effect was noted. The administration of Rivasterat with food

led to a significant increase in its systemic exposure. Specifically, after a single dose, the

dose-normalized AUC0-t and Cmax were 22.2-fold and 20.4-fold higher, respectively, under

fed conditions compared to fasting conditions.[4]

Due to the preliminary nature of the available data, a detailed table of pharmacokinetic

parameters such as half-life, clearance, and volume of distribution cannot be constructed at

this time.

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of Rivasterat are not yet

publicly available. The Phase 1 study summary indicates a standard SAD and MAD design in

healthy volunteers to assess safety, tolerability, and pharmacokinetics.[4] Preclinical efficacy

was evaluated in an oxygen-induced retinopathy mouse model and a laser-induced choroidal

neovascularization (CNV) beagle dog model.[4] Further details on the analytical methods,

dosing formulations, and specific procedures are anticipated with the full publication of the

study results.

Signaling Pathways and Mechanism of Action
Rivasterat's therapeutic potential lies in its ability to inhibit endothelial dysfunction and

suppress inflammatory processes. The primary reported mechanisms involve the stabilization

of endothelial cell junctions and the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-

enhancer of activated B cells) inflammatory signaling pathway.[5][6]

Endothelial Dysfunction Pathway
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Endothelial dysfunction is a pathological state of the endothelium (the inner lining of blood

vessels) and is characterized by an imbalance between vasodilating and vasoconstricting

substances, as well as pro-inflammatory and anti-inflammatory mediators. This can lead to

increased vascular permeability (leakage). Rivasterat is described as a "vascular leakage

blocker" that fundamentally inhibits hyperpermeability by stabilizing endothelial cell junctions.[3]

[5]
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Conceptual Workflow: Rivasterat in Endothelial Dysfunction
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Rivasterat's Inhibition of the Canonical NF-kB Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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